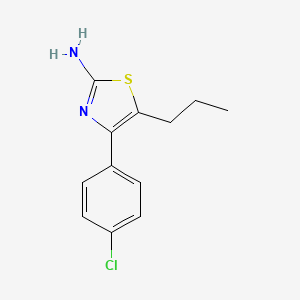
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as CLPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CLPA is a small molecule that belongs to the class of acrylamides and is synthesized through a simple chemical reaction. In
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis. In addition, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
The advantages of using N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments include its low cost, easy availability, and simple synthesis method. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also exhibits high stability and can be stored for long periods without degradation. However, the limitations of using N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One direction is to explore the potential use of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide as a drug delivery system for cancer therapy. Another direction is to investigate the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in more detail to understand its anticancer and anti-inflammatory properties. Additionally, further research is needed to evaluate the safety and toxicity of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in vivo and to optimize its synthesis method for large-scale production.
合成法
The synthesis of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid to obtain the intermediate product, which is then reacted with acrylonitrile in the presence of potassium carbonate and DMF to produce N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. The reaction is carried out at a temperature of 80-90°C under nitrogen atmosphere for 24 hours. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also has the potential to be used as a drug delivery system due to its ability to target cancer cells selectively. In agriculture, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to have herbicidal and insecticidal properties and can be used as a biopesticide. In material science, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of various polymers and copolymers.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(5-6-15(16)21)7-12(10-19)17(22)20-14-4-2-3-13(18)9-14/h2-9,21H,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIQKGMTMUOBL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)